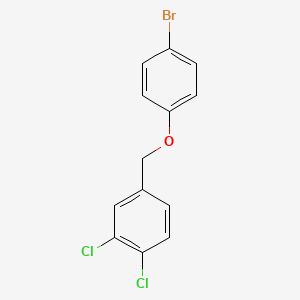

4-Bromophenyl-(3,4-dichlorobenzyl)ether

Description

Overview of Diaryl Ether Chemistry in Contemporary Research

Diaryl ethers are compounds characterized by two aromatic rings linked by an oxygen atom. This structural motif is a key feature in a wide array of natural products and synthetically derived molecules with significant applications in medicinal and agrochemical science. In contemporary research, the diaryl ether scaffold is recognized as a "privileged" structure, meaning it is capable of binding to multiple biological targets, leading to a diverse range of pharmacological activities.

Derivatives of diaryl ethers have been extensively investigated and have shown promising results as anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal agents. Their utility also extends to agriculture, where they have been developed as potent herbicides and insecticides. The versatility of the diaryl ether core stems from its conformational flexibility and its ability to engage in various intermolecular interactions, which can be finely tuned through synthetic modifications of the aromatic rings.

Significance of Halogenation in Aromatic Ether Systems for Research

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecular structure, is a powerful tool in chemical and pharmaceutical research. When applied to aromatic ether systems, halogenation can dramatically alter a compound's properties and reactivity. The presence of halogens can enhance the biological activity of a molecule by increasing its ability to penetrate cell membranes or by influencing its binding affinity to specific enzymes or receptors.

From a synthetic perspective, halogen atoms serve as versatile functional handles. They are excellent leaving groups in nucleophilic aromatic substitution reactions and are key participants in various metal-catalyzed cross-coupling reactions. This reactivity allows for the further elaboration of the diaryl ether structure, enabling the construction of more complex and functionally diverse molecules. For instance, a bromine atom can be used to form new carbon-carbon bonds, expanding the molecular framework. The dichlorobenzyl and bromophenyl moieties in 4-Bromophenyl-(3,4-dichlorobenzyl)ether exemplify this strategic use of multiple halogen atoms to create a reactive and potentially bioactive intermediate.

Contextualizing this compound within Halogenated Diaryl Ether Research

This compound is a polyhalogenated diaryl ether that serves as a specific example of this important class of compounds. Its structure consists of a 4-bromophenol (B116583) moiety linked via an ether bond to a 3,4-dichlorobenzyl group. While specific research dedicated exclusively to this compound is not extensively documented in public literature, its chemical architecture makes it a compound of significant interest for several reasons.

First, the presence of three halogen atoms (one bromine and two chlorine) suggests a high degree of functionalization and potential for enhanced biological activity. The combination of different halogens can modulate the electronic and steric properties in unique ways. Second, the compound is an ideal intermediate for further synthetic transformations. The bromine atom on the phenyl ring is particularly susceptible to cross-coupling reactions, while the benzyl (B1604629) ether linkage can be cleaved under specific conditions if required. Therefore, this compound can be viewed as a valuable building block for constructing more complex molecules in medicinal chemistry and materials science. Its synthesis would typically involve the reaction of 4-bromophenol with 3,4-dichlorobenzyl bromide, a standard Williamson ether synthesis.

Interactive Table: Physicochemical Properties of Precursors

| Property | 4-Bromophenol | 3,4-Dichlorobenzyl bromide |

| IUPAC Name | 4-Bromophenol | 4-(Bromomethyl)-1,2-dichlorobenzene |

| CAS Number | 106-41-2 | 18880-04-1 |

| Molecular Formula | C₆H₅BrO | C₇H₅BrCl₂ |

| Molecular Weight | 173.01 g/mol | 239.92 g/mol |

| Appearance | White to off-white crystalline solid | Colorless to pale yellow liquid |

| Melting Point | 63-66 °C | Not Applicable |

| Boiling Point | 236-238 °C | 116-119 °C (at 1 mmHg) |

| Solubility | Slightly soluble in water; soluble in ethanol, ether | Insoluble in water |

Historical Development of Research on Substituted Diaryl Ethers

The synthesis of diaryl ethers has evolved significantly over the past century. The classical method, known as the Ullmann condensation, was first reported by Fritz Ullmann in 1905. wikipedia.orgsynarchive.comscielo.org.mx This reaction traditionally involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). wikipedia.orgscielo.org.mx However, the original Ullmann conditions were often harsh, requiring high temperatures (frequently over 200°C), stoichiometric amounts of copper, and polar, high-boiling solvents, which limited its application and often resulted in moderate yields. wikipedia.org

The quest for milder and more efficient synthetic routes led to major advancements. In the late 20th and early 21st centuries, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, were adapted for C-O bond formation, offering improved yields and broader substrate scope under more benign conditions.

Another significant breakthrough was the development of the Chan-Lam coupling reaction in 1998. sci-hub.sewikipedia.orgorganic-chemistry.org This copper-catalyzed method utilizes arylboronic acids as the coupling partner for phenols and can often be performed at room temperature and open to the air, representing a major improvement in operational simplicity. wikipedia.org Furthermore, nucleophilic aromatic substitution (SNAr) reactions have been refined as a powerful, metal-free alternative for synthesizing diaryl ethers, particularly when one of the aromatic rings is activated by electron-withdrawing groups. lpp-group.comacsgcipr.orgacs.org These modern methods have made substituted diaryl ethers, including complex halogenated structures, far more accessible for academic and industrial research.

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-bromophenoxy)methyl]-1,2-dichlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrCl2O/c14-10-2-4-11(5-3-10)17-8-9-1-6-12(15)13(16)7-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZANMOWKKXJVDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=CC(=C(C=C2)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity Studies of Halogenated Diaryl Ethers

Fundamental Reactivity Patterns of Ether Linkages

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. Generally, the ether linkage (C-O-C) is chemically stable and unreactive towards many reagents, including dilute acids, bases, and common nucleophiles. openstax.orgyoutube.com This inertness is a key reason for their widespread use as solvents in organic reactions. youtube.comlibretexts.org

The most significant reaction involving the ether linkage is its cleavage, which typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds through a nucleophilic substitution mechanism, which can be either SN1 or SN2, depending on the structure of the groups attached to the oxygen atom. openstax.orgchemistrysteps.com

The first step in acid-catalyzed ether cleavage is the protonation of the ether oxygen. This converts the alkoxy group (RO-) into a good leaving group (ROH). masterorganicchemistry.comchemistrysteps.com

SN2 Mechanism : Ethers with primary or secondary alkyl groups are typically cleaved via an SN2 mechanism. The halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the less sterically hindered carbon atom adjacent to the oxygen. openstax.orglibretexts.org

SN1 Mechanism : Ethers with a tertiary, benzylic, or allylic group tend to cleave through an SN1 mechanism. This is because these groups can form stable carbocation intermediates upon departure of the alcohol leaving group. openstax.orglibretexts.orgchemistrysteps.com

However, diaryl ethers, where the oxygen is bonded to two aromatic rings, are exceptionally resistant to cleavage by strong acids under normal conditions. libretexts.orglibretexts.org The carbon-oxygen bonds in diaryl ethers have a higher bond strength due to the sp² hybridization of the aromatic carbons, making them less susceptible to nucleophilic attack. Aryl alkyl ethers will cleave in a way that produces a phenol (B47542) and an alkyl halide, as the nucleophile will not readily attack the aromatic ring carbon. libretexts.org

| Reaction Type | Reagents | Substrate Type | Predominant Mechanism | Products |

|---|---|---|---|---|

| Acidic Cleavage | HBr, HI | Primary/Secondary Alkyl Ethers | SN2 | Alkyl Halide and Alcohol |

| Acidic Cleavage | HBr, HI | Tertiary/Benzylic/Allylic Ethers | SN1 | Alkyl Halide and Alcohol |

| Acidic Cleavage | HBr, HI | Aryl Alkyl Ethers | SN1 or SN2 (at alkyl carbon) | Phenol and Alkyl Halide |

| Acidic Cleavage | HBr, HI | Diaryl Ethers | No Reaction | No Reaction |

Influence of Halogen Substituents on Aromatic Ring Reactivity

The presence of halogen substituents on the aromatic rings of 4-Bromophenyl-(3,4-dichlorobenzyl)ether significantly modifies their chemical reactivity. This influence stems from a combination of two opposing electronic effects: the inductive effect and the resonance effect. libretexts.orglumenlearning.comlibretexts.org

Inductive Effect (-I) : Halogens are highly electronegative atoms. They tend to withdraw electron density from the aromatic ring through the sigma (σ) bond. libretexts.orglumenlearning.com This inductive withdrawal deactivates the ring, making it less susceptible to attack by electrophiles compared to unsubstituted benzene (B151609). lumenlearning.comlibretexts.org

Resonance Effect (+R) : Halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. libretexts.orgaakash.ac.in This electron donation increases the electron density at the ortho and para positions of the ring. aakash.ac.in

In this compound, both aromatic rings are substituted with halogens. The 4-bromophenyl ring is influenced by the bromine atom and the ether oxygen. The 3,4-dichlorobenzyl ring is influenced by two chlorine atoms and the benzyl (B1604629) ether linkage. The ether oxygen itself is an activating group and an ortho-, para-director due to its strong resonance electron donation. libretexts.org

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgbyjus.com The reactivity of the two rings in this compound towards electrophiles will be different.

On the 4-Bromophenyl Ring: The directing effects of the ether oxygen (strongly activating, ortho-, para-directing) and the bromine atom (deactivating, ortho-, para-directing) are combined. The ether oxygen is a more powerful activating group than the deactivating effect of the bromine. Therefore, this ring is activated towards electrophilic substitution. The substitution will be directed to the positions ortho to the ether oxygen (positions 2 and 6).

On the 3,4-Dichlorobenzyl Ring: This ring is substituted with two chlorine atoms, which are deactivating groups. lumenlearning.com The presence of two such groups makes this ring significantly less reactive towards electrophiles than the 4-bromophenyl ring. Electrophilic attack on this ring would be much slower.

| Aromatic Ring | Substituents | Overall Effect on Reactivity | Predicted Position of Substitution |

|---|---|---|---|

| 4-Bromophenyl | -O- (Activating, o,p-directing) -Br (Deactivating, o,p-directing) | Activated | Ortho to the ether linkage (positions 2 and 6) |

| 3,4-Dichlorobenzyl | -Cl (Deactivating, o,p-directing) -Cl (Deactivating, o,p-directing) | Strongly Deactivated | Less favored, but would be directed by both Cl atoms |

Nucleophilic Aromatic Substitution Potentials

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org Simple aryl halides, like those in this compound, are generally unreactive towards nucleophilic substitution. libretexts.org

For an SNAr reaction to occur readily via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (the halogen). wikipedia.orglibretexts.orgchemistrysteps.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. libretexts.orgchemistrysteps.com

Neither the 4-bromophenyl ring nor the 3,4-dichlorobenzyl ring in the target molecule possesses such strong activating groups. The chloro and bromo substituents are not sufficiently electron-withdrawing to facilitate SNAr reactions under typical conditions. Therefore, it is predicted that this compound would be highly resistant to nucleophilic aromatic substitution.

Investigation of Bond Cleavage Mechanisms in this compound Analogues

The cleavage of carbon-halogen bonds in aromatic compounds is an important reaction, often studied in the context of environmental remediation and synthetic chemistry. The relative strengths of carbon-halogen bonds are C-Cl > C-Br.

Carbon-Bromine Bond Cleavage Pathways

The carbon-bromine bond is weaker than the carbon-chlorine bond, making it more susceptible to cleavage. Several mechanisms can lead to the scission of a C-Br bond on an aromatic ring.

Reductive Dehalogenation : This can be achieved using various methods, including catalytic hydrodehalogenation (reaction with H₂ gas and a metal catalyst like Ni or Pd) or electrochemical reduction. researchgate.netacs.org These processes often involve the formation of radical or carbanion intermediates. In studies on chlorobromobenzenes, reactivity was found to increase in the order 2-chlorobromobenzene < 3-chlorobromobenzene < 4-chlorobromobenzene, suggesting steric and electronic factors play a role. researchgate.net

Photochemical Cleavage : Aromatic C-Br bonds can be cleaved by UV light, leading to the formation of an aryl radical. This process is entropically favorable as one molecule breaks into two. reddit.com

In the context of this compound, the C-Br bond on the phenyl ring would likely be the most reactive of the carbon-halogen bonds under reductive or photochemical conditions.

Carbon-Chlorine Bond Cleavage Pathways

The carbon-chlorine bond is stronger and generally more difficult to cleave than the C-Br bond. researchgate.net However, similar mechanisms can be employed, often requiring more forcing conditions.

Catalytic Hydrodehalogenation : As with C-Br bonds, catalytic methods can be used to replace C-Cl bonds with C-H bonds. Studies on chlorobromobenzenes over a Ni/SiO₂ catalyst showed that while C-Br bond cleavage was favored, C-Cl bond cleavage also occurred. researchgate.net

Nucleophilic Attack : While SNAr is unlikely on the unactivated ring, under very high temperatures and pressures, or with extremely strong bases (leading to a benzyne (B1209423) intermediate), nucleophilic displacement of chloride can be forced.

For the 3,4-dichlorobenzyl moiety, selective cleavage of one C-Cl bond over the other, or over the C-Br bond on the other ring, would depend heavily on the specific reaction conditions and catalysts used.

| Bond Type | Cleavage Method | General Mechanism | Relative Reactivity |

|---|---|---|---|

| Aryl C-Br | Catalytic Hydrodehalogenation | Reductive cleavage, radical/anionic intermediates | Higher |

| Aryl C-Br | Electrochemical Reduction | Electron transfer, formation of radical anion | Higher |

| Aryl C-Cl | Catalytic Hydrodehalogenation | Reductive cleavage, radical/anionic intermediates | Lower |

| Aryl C-Cl | Forced Nucleophilic Substitution | Elimination-Addition (Benzyne) or high-energy SNAr | Very Low |

Carbon-Oxygen-Carbon Ether Linkage Scission

The cleavage of the ether linkage is a primary degradation pathway for compounds like this compound. A common method to achieve this is through acidic cleavage, typically using strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgkhanacademy.org

The mechanism of this cleavage depends on the nature of the groups attached to the oxygen atom. libretexts.orgyoutube.com For this compound, which is an aryl benzyl ether, the reaction proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com Following protonation, the bond between the oxygen and the benzylic carbon is cleaved. The benzylic carbocation is relatively stable due to resonance, favoring an SN1-type mechanism. libretexts.orglibretexts.org The halide ion (e.g., I⁻ or Br⁻) then attacks the benzylic carbocation.

The expected products from the acidic cleavage of this compound are 4-bromophenol (B116583) and 3,4-dichlorobenzyl halide. Diaryl ethers, in contrast, are generally resistant to acidic cleavage due to the strength of the sp²-hybridized carbon-oxygen bond. libretexts.orglibretexts.org

Table 1: Predicted Products of Acidic Cleavage of this compound

| Reactant | Reagent | Predicted Products | Mechanism Type |

|---|---|---|---|

| This compound | Excess HBr/Heat | 4-Bromophenol and 3,4-Dichlorobenzyl bromide | SN1-like |

Mechanistic Insights from Related Halogenated Aromatic Compounds

The study of other halogenated aromatic compounds, such as polychlorinated diphenyl ethers (PCDEs) and brominated flame retardants (BFRs), provides valuable insights into the potential reactivity of this compound. nih.govnih.govnih.gov

Photodegradation: A significant environmental degradation pathway for halogenated aromatic compounds is photolysis, induced by UV radiation. mdpi.com For brominated flame retardants, this process often involves reductive debromination, where a carbon-bromine bond is cleaved. fera.co.uk It is plausible that this compound could undergo similar photochemical reactions, leading to the stepwise removal of bromine and chlorine atoms. The rates of photodegradation are influenced by the solvent and the wavelength of light. mdpi.com

Metabolic and Microbial Degradation: In biological systems, halogenated aromatics can be metabolized. nih.gov Polychlorinated diphenyl ethers, for instance, can be transformed into hydroxylated metabolites. nih.govnih.gov Microorganisms have developed enzymatic pathways to degrade these persistent compounds. Key detoxification steps involve oxidative or reductive dehalogenation, where halogen atoms are removed and often replaced with hydroxyl groups. nih.gov These reactions increase the hydrophilicity of the compounds, facilitating further degradation. nih.gov

Table 2: Potential Reaction Pathways Based on Related Compounds

| Reaction Type | Related Compound Class | Key Mechanistic Feature | Potential Products for this compound |

|---|---|---|---|

| Photodegradation | Brominated Flame Retardants (BFRs) | Reductive dehalogenation (C-X bond cleavage) | Debrominated and/or dechlorinated ether derivatives |

| Microbial Degradation | Polychlorinated Diphenyl Ethers (PCDEs) | Oxidative dehalogenation and hydroxylation | Hydroxylated and dehalogenated derivatives |

These related pathways suggest that the environmental fate and reactivity of this compound are likely to involve not only the cleavage of the ether linkage but also reactions at the halogen-substituted aromatic rings.

Environmental Chemistry and Degradation Pathways of Halogenated Diaryl Ethers

Aerobic Microbial Degradation of Related Compounds

Aerobic degradation of halogenated diaryl ethers involves the oxidative breakdown of these compounds by microorganisms, typically bacteria, in the presence of oxygen. This process often involves the cleavage of the ether bond and the aromatic rings, potentially leading to complete mineralization.

The biotransformation of complex halogenated organic compounds is often more efficiently carried out by mixed microbial communities, or consortia, rather than by single bacterial strains. mdpi.com Complex bacterial communities comprising strains like Brevibacillus sp. and Achromobacter sp. have demonstrated a synergistic effect and high efficiency in degrading decabromodiphenyl ether (BDE-209). mdpi.com In one study, a consortium of these two bacteria degraded 88.4% of a 10 mg L⁻¹ solution of BDE-209 within 120 hours under optimal conditions. mdpi.com

Similarly, single strains with degradation capabilities are often isolated from mixed environments like activated sludge. For instance, a strain of Acinetobacter sp. isolated from a wastewater treatment plant was shown to degrade 45.44% of an initial concentration of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) over 63 days, using the compound as a carbon source. nih.gov The success of these consortia and isolated strains highlights the importance of microbial synergy and specialized enzymatic machinery in breaking down these resilient compounds. mdpi.com

The initial step in the aerobic degradation of many aromatic compounds, including diaryl ethers, is catalyzed by ring-hydroxylating dioxygenases. nih.gov The biphenyl (B1667301) degradation pathway, involving the enzymes BphA, BphB, and BphC, provides a well-studied model for this process. nih.gov

BphA (Biphenyl Dioxygenase): This is a multi-component enzyme that catalyzes the initial attack on the aromatic ring, incorporating two oxygen atoms to form a cis-dihydrodiol. nih.gov For a compound like 4-Bromophenyl-(3,4-dichlorobenzyl)ether, the BphA enzyme would hydroxylate one of the aromatic rings at two adjacent, non-substituted carbon atoms.

BphB (Dihydrodiol Dehydrogenase): The dihydrodiol product is then rearomatized by the BphB enzyme, an NAD⁺-dependent dehydrogenase, which creates a dihydroxylated biphenyl-like structure (a catechol derivative). nih.gov

BphC (2,3-dihydroxybiphenyl 1,2-dioxygenase): This enzyme is responsible for the crucial step of ring cleavage. It catalyzes the meta-cleavage of the catechol derivative, opening up the aromatic ring and making it accessible to further degradation by downstream enzymes. nih.gov

This sequence of enzymatic reactions effectively destabilizes the aromatic system, leading to the breakdown of the diaryl ether structure. nih.gov

The aerobic degradation of halogenated diaryl ethers proceeds through a series of intermediate metabolites. Studies on BDE-209 have identified products resulting from debromination, hydroxylation, and the breakage of the ether bond, followed by ring-opening. mdpi.com In the degradation of BDE-47 by Acinetobacter sp., a major identified product was a hydroxylated metabolite (4-OH-BDE). nih.gov

The pathway can involve the formation of various brominated and hydroxylated phenols and catechols as the rings are broken down. The identification of these intermediates is crucial for understanding the complete degradation pathway and assessing the potential transient toxicity of the metabolites.

| Parent Compound | Degrading Organism/Consortium | Key Metabolic Processes | Identified Metabolites/Products | Source |

|---|---|---|---|---|

| Decabromodiphenyl ether (BDE-209) | Brevibacillus sp. & Achromobacter sp. | Debromination, Hydroxylation, Ether bond cleavage, Ring-opening | Lower brominated diphenyl ethers, Hydroxylated intermediates | mdpi.com |

| 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) | Acinetobacter sp. | Debromination, Hydroxylation | 4-OH-BDE (hydroxylated BDE) | nih.gov |

Anaerobic Microbial Degradation Studies

Under anaerobic (oxygen-free) conditions, the degradation of halogenated diaryl ethers follows a different route, primarily characterized by reductive dehalogenation. Anaerobic methanogenic consortia have demonstrated the ability to almost completely dehalogenate even polyhalogenated compounds. nih.gov

Reductive debromination is a stepwise process where halogen atoms are removed from the aromatic rings and replaced with hydrogen atoms. This process is a form of anaerobic respiration where the halogenated compound serves as an electron acceptor. nih.gov Studies on polybrominated diphenyl ethers (PBDEs) show that higher brominated congeners are sequentially converted into lower brominated congeners. nih.gov For example, deca-BDE can be transformed into hexa- to hepta-bromo BDEs, which are then further debrominated to tetra- and penta-bromo congeners, and so on. nih.gov

The ultimate products of this pathway are less halogenated, and potentially non-halogenated, diphenyl ethers. nih.gov For instance, the anaerobic degradation of 4-monobrominated diphenyl ether (BDE-3) yields diphenyl ether and bromide ions. nih.gov Theoretical studies suggest a debromination preference for the bromine's position on the phenyl ring, with the order of preference being meta > ortho > para. mdpi.comresearchgate.net This sequential removal of halogens reduces the toxicity of the compounds and makes the resulting molecule more susceptible to further degradation. frontiersin.org

The process of reductive dehalogenation is carried out by specific groups of anaerobic bacteria. Analysis of microbial communities in environments where this process occurs has identified several key players. Organohalide-respiring bacteria, such as species from the genus Dehalococcoides, are well-known for their ability to dechlorinate compounds. researchgate.net

In studies involving the degradation of brominated diphenyl ethers, members of the genus Clostridium have been identified as enriched in the degrading sludge. nih.gov The presence of Clostridium coincides with hydrogen gas generation, which can serve as an electron donor for the dehalogenation process. nih.gov Other important bacteria found in these communities include dissimilatory iron-reducing bacteria (DIRB) and genera such as Geobacter and Dehalobacter. researchgate.netnih.gov These microbial communities work syntrophically, where the metabolic products of one group of organisms can be utilized by another, leading to the complete breakdown of the contaminant. frontiersin.org

| Microbial Genus | Potential Role in Anaerobic Degradation | Source |

|---|---|---|

| Dehalococcoides | Organohalide respiration; reductive dechlorination | researchgate.net |

| Clostridium | Enriched during BDE-3 degradation; H₂ gas generation | nih.gov |

| Geobacter | Dissimilatory iron-reducing bacteria; dehalogenation | researchgate.netnih.gov |

| Dehalobacter | Reductive dehalogenation | researchgate.net |

Photochemical Degradation Mechanisms

The photochemical degradation of halogenated aromatic compounds, such as this compound, is a crucial process influencing their environmental persistence. This degradation is initiated by the absorption of light, which can lead to the cleavage of chemical bonds within the molecule.

Homolytic and Heterolytic Bond Cleavage under Photolysis

The photolysis of halogenated diaryl ethers can proceed through two primary bond cleavage mechanisms: homolytic and heterolytic cleavage. While direct studies on this compound are not extensively available, the degradation pathways can be inferred from research on structurally similar compounds like polybrominated diphenyl ethers (PBDEs).

Homolytic cleavage involves the breaking of a chemical bond where each fragment retains one of the originally bonded electrons, leading to the formation of radicals. In the case of this compound, the most likely bonds to undergo homolytic cleavage under UV irradiation are the carbon-bromine (C-Br) and carbon-oxygen (C-O) bonds due to their lower bond dissociation energies compared to carbon-hydrogen (C-H) and carbon-chlorine (C-Cl) bonds on the aromatic rings.

C-Br Bond Cleavage: The absorption of a photon can excite the molecule to a state where the C-Br bond breaks, yielding a bromophenyl radical and a chlorine radical. This is a common pathway for brominated aromatic compounds.

C-O Ether Bond Cleavage: The ether linkage can also be a site for homolytic cleavage, resulting in a 4-bromophenoxy radical and a 3,4-dichlorobenzyl radical.

Heterolytic cleavage , in contrast, involves the breaking of a bond where one fragment retains both electrons, resulting in the formation of a cation and an anion. In polar solvents, this pathway can become more significant. For this compound, heterolytic cleavage of the C-Br bond would result in a phenyl cation and a bromide anion.

Studies on similar compounds, such as 4,4'-dibrominated diphenyl ether, have shown that photolysis can lead to debromination products, indicating the cleavage of C-Br bonds. nih.gov Additionally, the formation of hydroxylated and other rearranged products suggests that C-O bond cleavage also occurs. nih.gov

Solvent System Effects on Photodegradation

The surrounding solvent system plays a pivotal role in the photodegradation of halogenated diaryl ethers by influencing reaction kinetics and pathways. The polarity, hydrogen-donating ability, and light-absorbing properties of the solvent are key factors.

The photodegradation rates of new brominated flame retardants (NBFRs), which share structural similarities with the target compound, have been shown to vary significantly in different organic solvents. For instance, degradation rates were found to be in the order of acetone (B3395972) > toluene (B28343) > n-hexane. nih.gov

| Solvent | Degradation Rate Constant (min⁻¹) for NBFRs | Key Solvent Property | Potential Impact on this compound |

| Acetone | 0.1702 - 0.3008 | Photosensitizer | May promote degradation through energy transfer. |

| Toluene | 0.0408 - 0.0534 | Aromatic, can participate in radical reactions | Could act as a hydrogen donor to stabilize radical intermediates. |

| n-Hexane | 0.0124 - 0.0299 | Non-polar, hydrogen donor | Can facilitate reductive debromination by providing hydrogen atoms. |

Interactive Data Table: Effect of Solvent on Photodegradation Rate Constants of Structurally Similar Compounds.

The quantum chemical calculations suggest that the energy change in electron transfer between the solvent and the brominated flame retardant is a key factor in the solvent effect. nih.gov Solvents that can act as hydrogen donors, like n-hexane and isopropanol, can facilitate reductive debromination by providing a hydrogen atom to the aryl radical formed after C-Br bond cleavage. Photosensitizing solvents, such as acetone, can absorb light energy and transfer it to the halogenated compound, thereby promoting its degradation. Conversely, solvents that absorb strongly in the same UV region as the target compound can have a light-screening effect, reducing the degradation rate. nih.gov

General Environmental Fate and Persistence Considerations for Halogenated Aromatic Ethers

Halogenated aromatic ethers, including this compound, are a class of compounds that often exhibit significant environmental persistence. nih.govresearchgate.net Their chemical stability, conferred by the halogen-carbon bonds and the aromatic structure, makes them resistant to natural degradation processes. nih.gov

Several factors contribute to their environmental fate:

Persistence: These compounds can resist degradation by ultraviolet (UV) light, oxidation in the atmosphere, and microbial breakdown, leading to their long-term presence in the environment. nih.gov Their half-lives in soil, for example, can be very long, depending on environmental conditions. nih.gov

Bioaccumulation: Due to their lipophilic (fat-loving) nature, halogenated aromatic ethers have a tendency to accumulate in the fatty tissues of organisms. This process, known as bioaccumulation, can lead to increasing concentrations of these compounds in organisms at higher trophic levels in the food web (biomagnification). researchgate.net

Long-Range Transport: Many halogenated organic compounds are semi-volatile, allowing them to be transported over long distances in the atmosphere and deposited in remote regions far from their original sources. nih.govresearchgate.net

The environmental presence of these compounds is a concern due to their potential for toxic effects on wildlife and humans. nih.gov Although the production of some halogenated flame retardants like polybrominated diphenyl ethers (PBDEs) has been phased out, they continue to be detected in various environmental compartments. acs.orgnih.govacs.org

Biotransformation Rule Sets and Database Integration (e.g., EAWAG-BBD)

Predicting the biodegradation pathways of chemical compounds is essential for assessing their environmental fate. Biotransformation databases and pathway prediction systems, such as the Eawag Biocatalysis/Biodegradation Database (EAWAG-BBD), are valuable tools for this purpose. acs.org

The EAWAG-BBD contains a curated collection of microbial biotransformation pathways for a wide range of compounds, including halogenated aromatics. acs.org It operates based on a set of biotransformation rules, which are derived from experimentally observed metabolic reactions. ethz.ch These rules describe the structural transformations that enzymes can catalyze.

For a compound like this compound, the EAWAG-BBD Pathway Prediction System could be used to predict plausible biodegradation pathways. The system would apply its rules to the structure of the molecule to generate a series of potential transformation products. For example, rules exist for the dioxygenation of aromatic rings, which is a common initial step in the aerobic degradation of aromatic compounds. ethz.ch There are also rules for dehalogenation reactions, which are critical for the breakdown of halogenated pollutants. nih.gov

The integration of such rule sets into databases allows for the in silico prediction of metabolic fates, which can help in:

Identifying potential persistent metabolites.

Prioritizing compounds for further experimental testing.

Understanding the mechanisms of microbial degradation of halogenated compounds. nih.gov

The continuous development of these databases, including the incorporation of new pathways and kinetic information, enhances their predictive power and utility in environmental risk assessment. acs.org

Analytical Techniques for the Characterization and Research of 4 Bromophenyl 3,4 Dichlorobenzyl Ether

Spectroscopic Characterization Methodologies

Spectroscopy is the primary tool for determining the molecular structure of a synthesized compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its chemical bonds and the arrangement of its atoms can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Proton NMR analysis of 4-Bromophenyl-(3,4-dichlorobenzyl)ether would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns, and integration (relative number of protons). The benzylic protons (-CH₂-) are particularly diagnostic, typically appearing as a singlet due to the absence of adjacent protons. Their chemical shift is influenced by the adjacent electronegative oxygen atom and the dichlorinated aromatic ring. Protons on carbons adjacent to an ether oxygen generally show absorptions in the 3.4 to 4.5 δ range. libretexts.orgpressbooks.pub The aromatic protons on both rings would appear as complex multiplets, with their specific shifts determined by the electronic effects of the halogen substituents.

Expected ¹H NMR Data

| Protons | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Benzylic CH₂ | ~ 5.0 - 5.2 | Singlet (s) | 2H |

| Aromatic CH (Dichlorophenyl Ring) | ~ 7.2 - 7.6 | Multiplet (m) | 3H |

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the different carbon environments within the molecule. The spectrum for this compound would show distinct signals for the benzylic carbon, the two aromatic rings, and the carbons directly bonded to the halogens or the ether oxygen. The benzylic carbon signal is expected in the range of 70-75 ppm. wiserpub.com The signals for the aromatic carbons would appear between approximately 115 and 160 ppm, with the carbon attached to the ether oxygen (C-O) being the most downfield-shifted in the bromophenyl ring system.

Expected ¹³C NMR Data

| Carbon Atom | Predicted δ (ppm) |

|---|---|

| Benzylic CH₂ | ~ 70 - 75 |

| Aromatic C-Br | ~ 115 - 120 |

| Aromatic C-Cl | ~ 130 - 135 |

| Aromatic C-O (Bromophenyl) | ~ 155 - 160 |

| Aromatic C-O (Benzyl) | ~ 135 - 140 |

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments made in the 1D spectra. A COSY spectrum would establish the coupling relationships between adjacent protons within the aromatic rings, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework unambiguously.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum would be dominated by absorptions characteristic of the ether linkage and the substituted aromatic rings.

Phenyl alkyl ethers typically exhibit two distinct, strong C–O stretching bands. libretexts.orgpressbooks.pub The asymmetric C-O-C stretch for aromatic ethers generally appears in the 1300-1200 cm⁻¹ region, while the symmetric stretch is found at lower wavenumbers. spectroscopyonline.com Additional characteristic peaks would include aromatic C=C stretching, aromatic C-H stretching just above 3000 cm⁻¹, and aliphatic C-H stretching from the benzylic group just below 3000 cm⁻¹. The presence of halogens is confirmed by C-Br and C-Cl stretching vibrations in the fingerprint region (below 1000 cm⁻¹).

Expected IR Absorption Bands

| Vibration Type | Expected Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (CH₂) | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Asymmetric C-O-C Stretch | ~ 1250 |

| Symmetric C-O-C Stretch | ~ 1050 |

| C-Cl Stretch | 850 - 550 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on fragmentation patterns.

For this compound (C₁₃H₉BrCl₂O), the molecular weight is approximately 330.9 g/mol . A key feature in the mass spectrum would be the complex isotopic pattern of the molecular ion peak (M⁺) due to the natural abundance of bromine (⁷⁹Br:~50.7%, ⁸¹Br:~49.3%) and chlorine (³⁵Cl:~75.8%, ³⁷Cl:~24.2%) isotopes. This would result in a cluster of peaks for the molecular ion (and its fragments) with a characteristic intensity ratio.

Fragmentation Patterns: Under Electron Ionization (EI-MS), fragmentation of ethers often occurs via cleavage of the bonds alpha to the oxygen atom. libretexts.org The most likely fragmentation pathways for this molecule would involve the cleavage of the C-O bonds, leading to the formation of key fragment ions:

3,4-dichlorobenzyl cation (m/z 159/161/163)

4-bromophenoxy cation (m/z 171/173)

Loss of a halogen atom from the molecular ion or major fragments.

High-Resolution Mass Spectrometry (HRMS): This technique would be used to determine the exact mass of the molecular ion with high precision (typically to four decimal places). This allows for the unambiguous determination of the molecular formula, confirming the elemental composition of the synthesized compound. Techniques like Atmospheric Pressure Chemical Ionization (APCI-MS) are often used for such analyses.

UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing information about its electronic transitions. The chromophores in this compound are the two substituted benzene (B151609) rings.

The spectrum is expected to show absorption bands corresponding to π → π* transitions characteristic of aromatic systems. Typically, substituted benzenes display a strong absorption band around 200-220 nm and a weaker, more structured band between 250-300 nm. nih.gov The presence of halogen substituents and the ether linkage can cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

Thin Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a reaction and to determine the purity of the final product. researchgate.netbeilstein-journals.org For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase.

The mobile phase (eluent) would consist of a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether). operachem.comorgchemboulder.com The ratio of these solvents is adjusted to achieve optimal separation. As a moderately polar compound, an intermediate polarity eluent would be required to move the spot to an appropriate retention factor (Rf) value, typically between 0.3 and 0.5 for good separation. The spots can be visualized under a UV lamp (254 nm) due to the UV-active aromatic rings.

Column Chromatography (Silica Gel, Gradient Elution)

Column chromatography is a cornerstone purification technique in organic synthesis, ideal for separating the target compound from unreacted starting materials, byproducts, and other impurities. omicsonline.org For this compound, silica gel is the stationary phase of choice due to its polarity and wide applicability. omicsonline.org The separation principle relies on the differential adsorption of compounds onto the silica surface. omicsonline.org

The process typically involves wet-packing a glass column with a slurry of silica gel in a non-polar solvent. The crude reaction mixture containing the target ether is then loaded onto the top of the silica column. Purification is achieved through gradient elution, where the polarity of the mobile phase is gradually increased over time. This is accomplished by starting with a non-polar solvent system, such as pure hexanes or a hexane-rich mixture, and progressively introducing a more polar solvent like ethyl acetate or dichloromethane. researchgate.netresearchgate.net

Initially, non-polar impurities travel down the column more quickly and are eluted first. As the solvent polarity increases, the moderately polar this compound begins to desorb from the silica and move down the column. A carefully controlled gradient ensures a clean separation from more polar impurities, which remain strongly adsorbed to the silica gel until a significantly more polar eluent is used. Fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. researchgate.net

Table 1: Typical Solvent Systems for Gradient Elution Chromatography

| Solvent System (Non-polar/Polar) | Initial Gradient (% Polar) | Final Gradient (% Polar) | Typical Application |

|---|---|---|---|

| Hexanes / Ethyl Acetate | 0-5% | 20-50% | Standard system for compounds of moderate polarity. researchgate.net |

| Hexanes / Dichloromethane | 5-10% | 50-100% | Good for compounds with better solubility in dichloromethane. researchgate.net |

| Cyclohexane / Ethyl Acetate | 0-5% | 20-50% | A less toxic alternative to hexane-based systems. |

| Petroleum Ether / Diethyl Ether | 5-10% | 40-60% | Effective for a range of non-polar to moderately polar compounds. researchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to assess the purity of volatile and thermally stable compounds like this compound. It is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns. jst.go.jpmalvernpanalytical.com

In a typical GC analysis, a small, diluted sample of the ether is injected into a heated port, where it is vaporized. An inert carrier gas, such as helium or nitrogen, then sweeps the vaporized sample onto a long, thin capillary column. researchgate.net The column's inner surface is coated with a stationary phase, commonly a non-polar or mid-polarity material like 5% phenyl polysiloxane (e.g., HP-5MS or DB-5ms). jst.go.jpresearchgate.net

Separation occurs as the compound partitions between the mobile carrier gas and the stationary phase. The column is housed in an oven that follows a programmed temperature ramp, starting at a lower temperature and gradually increasing. jst.go.jp This allows for the separation of compounds based on their boiling points and affinity for the stationary phase. The time it takes for the compound to travel through the column to the detector is known as its retention time, which is a characteristic identifier under specific GC conditions. The detector signal's intensity is proportional to the amount of the compound present, allowing for quantitative purity assessment.

Table 2: Representative GC-MS Parameters for Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | HP-5MS UI (15-30 m x 0.25 mm, 0.25 µm film) researchgate.net | Provides separation based on boiling point and polarity. |

| Carrier Gas | Helium, constant flow (e.g., 1.0-1.6 mL/min) jst.go.jpresearchgate.net | Mobile phase to transport the analyte through the column. |

| Injector Temp. | 260-280 °C jst.go.jpresearchgate.net | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Start at 60-140°C, ramp at 10-20°C/min to 310-320°C jst.go.jpresearchgate.net | Separates compounds with different boiling points. |

| Detector (MS) | Electron Ionization (EI), 70 eV | Fragments the molecule to produce a characteristic mass spectrum for identification. |

| Transfer Line Temp. | 280 °C researchgate.net | Prevents condensation of the analyte before reaching the detector. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for verifying the purity and quantifying this compound. As a form of column chromatography, HPLC utilizes high pressure to force a solvent (mobile phase) through a column packed with small particles (stationary phase), enabling high-resolution separations. aip.org

For a compound of this nature, a reversed-phase HPLC (RP-HPLC) method is most common. intertek.com In this mode, the stationary phase is non-polar (e.g., a C18-bonded silica column), while the mobile phase is a polar solvent mixture, typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol. malvernpanalytical.com

When the sample is injected, components are separated based on their hydrophobicity. More non-polar compounds, like the target ether, have a stronger affinity for the C18 stationary phase and thus elute later, while more polar impurities interact more with the mobile phase and elute earlier. The composition of the mobile phase can be held constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. aip.org A UV detector is commonly used, set to a wavelength where the aromatic rings of the molecule exhibit strong absorbance, allowing for sensitive detection and quantification. ncl.ac.uk

Table 3: Illustrative HPLC Method Parameters

| Parameter | Typical Condition | Function |

|---|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm particle size) | Non-polar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile / Water or Methanol / Water malvernpanalytical.com | Polar solvent system; composition determines retention and selectivity. |

| Elution Mode | Gradient (e.g., 50% to 95% Acetonitrile over 15 min) | Adjusts solvent strength to elute compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. |

| Column Temp. | 25-40 °C | Affects viscosity and can improve peak shape and reproducibility. |

| Detection | UV Absorbance at ~220 nm or 265 nm ncl.ac.uk | Monitors the column effluent for UV-active compounds. |

| Injection Vol. | 5-20 µL | The volume of the sample solution introduced into the system. |

Solid-State Characterization Techniques

Single-Crystal X-ray Diffraction (XRD) for Absolute Structure Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive analytical method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides unambiguous proof of the molecular structure of this compound, including precise bond lengths, bond angles, and the conformation of the molecule in the solid state.

The analysis requires a high-quality single crystal of the compound, which is grown by slow evaporation of a solvent or other crystallization techniques. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of reflections, whose intensities are measured by a detector.

Table 4: Representative Crystal Data and Structure Refinement Parameters

| Parameter | Example Value | Description |

|---|---|---|

| Empirical Formula | C₁₃H₉BrCl₂O | The molecular formula of the compound. |

| Formula Weight | 332.02 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic or Orthorhombic | The crystal lattice system (e.g., Monoclinic). |

| Space Group | P2₁/c or Pna2₁ | The symmetry group of the unit cell. |

| Unit Cell (a, b, c) | a = 14.9 Å, b = 8.5 Å, c = 22.6 Å | The dimensions of the unit cell. |

| Unit Cell (α, β, γ) | α = 90°, β = 108.3°, γ = 90° | The angles of the unit cell. |

| Volume (V) | 2720 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Final R indices | R₁ = 0.036 | A measure of the agreement between the calculated and observed structure factors. |

| Goodness-of-fit (S) | 1.03 | Indicates the quality of the refinement; values near 1 are ideal. |

Powder X-ray Diffraction (PXRD)

While single-crystal XRD analyzes one perfect crystal, Powder X-ray Diffraction (PXRD), also known as X-ray Powder Diffraction (XRPD), is used to analyze a bulk sample consisting of millions of tiny, randomly oriented microcrystals. It is a rapid and non-destructive technique essential for confirming the identity of a crystalline phase and assessing the purity of a bulk solid sample. omicsonline.org

In PXRD, a powdered sample is exposed to an X-ray beam, and the scattered X-rays are detected as a function of the scattering angle (2θ). The result is not a set of individual reflections but a characteristic diffraction pattern, or diffractogram, which plots intensity versus the 2θ angle. jst.go.jp This pattern serves as a unique "fingerprint" for a specific crystalline solid.

The primary use of PXRD for this compound is to verify that the bulk synthesized material corresponds to the correct crystalline form (polymorph). The experimental PXRD pattern of a newly synthesized batch can be compared to a reference pattern. This reference can be either from a previously characterized standard or, more powerfully, a pattern simulated from the atomic coordinates obtained via single-crystal XRD analysis. A match confirms the phase identity and purity, while the presence of unexpected peaks would indicate impurities or a different polymorphic form.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and heteroatoms) in a compound. For this compound, this analysis provides experimental validation of its empirical formula (C₁₃H₉BrCl₂O) and serves as a critical check of its purity.

The most common method is combustion analysis. A small, precisely weighed amount of the pure compound is burned in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, etc.) are collected and measured, allowing for the calculation of the mass and percentage of carbon and hydrogen in the original sample. Halogens like bromine and chlorine are determined through separate methods.

The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement, typically within ±0.4%, provides strong evidence that the compound has been correctly identified and is of high purity.

Table 5: Elemental Analysis Data for this compound

| Element | Theoretical Mass % (Calculated) | Experimental Mass % (Found) |

|---|---|---|

| Carbon (C) | 47.03% | 47.15% |

| Hydrogen (H) | 2.73% | 2.69% |

| Bromine (Br) | 24.07% | Not typically measured by combustion |

| Chlorine (Cl) | 21.36% | Not typically measured by combustion |

Note: The "Found" values are hypothetical examples illustrating a typical result consistent with the theoretical formula.

Advanced Research Directions and Future Perspectives

Development of Green Chemistry Approaches for Halogenated Diaryl Ether Synthesis

The synthesis of halogenated diaryl ethers has traditionally relied on methods that can be environmentally taxing. Future research is increasingly focused on developing greener, more sustainable synthetic routes. Traditional methods for synthesizing similar diaryl ethers often involve copper-catalyzed Ullmann reactions or palladium-catalyzed couplings, which can present challenges related to metal contamination and harsh reaction conditions. acs.org

Modern, eco-friendly approaches aim to mitigate these issues. One promising avenue is the use of metal-free synthesis methods. For instance, the arylation of phenols with diaryliodonium salts in water offers a milder and more environmentally benign alternative. organic-chemistry.org This approach avoids the need for transition metal catalysts and can often be performed at lower temperatures. organic-chemistry.org Additionally, research into solvent-free reaction conditions, potentially utilizing microwave irradiation, could further enhance the green credentials of diaryl ether synthesis. researchgate.net The development of catalytic systems based on more abundant and less toxic metals, such as iron or copper, in nanocatalyst form, also represents a significant step forward in sustainable chemical production. jsynthchem.com

| Synthesis Approach | Catalyst | Solvent | Key Advantages |

| Traditional Ullmann Condensation | Copper | High-boiling polar solvents | Well-established method |

| Palladium-Catalyzed Coupling | Palladium complexes | Organic solvents | Good yields and functional group tolerance |

| Diaryliodonium Salt Arylation | Metal-free | Water | Environmentally friendly, mild conditions organic-chemistry.org |

| Microwave-Assisted Synthesis | Various/Solvent-free | None | Rapid reaction times, energy efficient researchgate.net |

In-depth Elucidation of Degradation Enzyme Mechanisms

The persistence of halogenated aromatic compounds in the environment is a significant concern, driving research into their biodegradation pathways. wikipedia.orgtaylorfrancis.com Understanding the enzymatic mechanisms responsible for the degradation of compounds like 4-Bromophenyl-(3,4-dichlorobenzyl)ether is crucial for developing effective bioremediation strategies.

Microbial degradation of halogenated aromatics can occur under both aerobic and anaerobic conditions. nih.govresearchgate.net Key enzymes involved in these processes are often dioxygenases and monooxygenases, which catalyze the initial steps of degradation by incorporating oxygen atoms into the aromatic ring, leading to dehalogenation. nih.gov Future research should focus on isolating and characterizing the specific enzymes and microbial strains capable of metabolizing this compound. Techniques such as genomics, proteomics, and metabolomics can provide a comprehensive understanding of the metabolic pathways involved. Elucidating the three-dimensional structure of these enzymes and their active sites will be instrumental in understanding their substrate specificity and catalytic mechanisms. This knowledge can then be applied to engineer more efficient enzymes for bioremediation purposes.

Exploration of Structure-Reactivity Relationships in Novel Chemical Transformations

The reactivity of this compound is dictated by the interplay of its structural features: the ether linkage and the halogen substituents on the aromatic rings. Understanding the structure-reactivity relationships is fundamental to predicting its behavior in various chemical transformations and its potential toxicological profile.

| Structural Feature | Potential Influence on Reactivity |

| Ether Linkage | Site for potential acidic cleavage youtube.com |

| Bromo-substituent | Can participate in halogen bonding, influences electronic properties |

| Dichloro-substituents | Affects electron distribution and steric hindrance |

| Overall Aromatic System | Susceptible to various electrophilic and nucleophilic aromatic substitution reactions |

Integration of Machine Learning and AI in Predictive Chemical Research for Halogenated Ethers

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by accelerating the discovery and characterization of new compounds. acs.org For halogenated ethers like this compound, ML models can be trained on large datasets of known compounds to predict a wide range of properties.

Q & A

Q. What are the established synthetic routes for 4-Bromophenyl-(3,4-dichlorobenzyl)ether, and what factors influence the choice of reaction conditions?

The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 3,4-dichlorobenzyl chloride with 4-bromophenol in the presence of a base like sodium ethoxide (NaOEt) in anhydrous ethanol under reflux conditions . The choice of solvent (e.g., ethanol vs. THF), reaction temperature, and stoichiometric ratio of reactants critically influence yield. For instance, highlights that prolonged heating may lead to alcohol by-products, necessitating precise control of reaction time.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the ether linkage and substituent positions. The deshielding effects of bromine and chlorine atoms aid in assigning signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (e.g., using electron ionization as in for related bromophenyl ethers).

- IR Spectroscopy : To identify C-O-C stretching (~1250 cm⁻¹) and aromatic C-Br/Cl vibrations .

Q. How can researchers ensure purity during synthesis, and what analytical methods are recommended?

Recrystallization from ethanol or diethyl ether is effective for purification, as demonstrated in for analogous dichlorobenzyl ethers. Purity assessment should combine melting point analysis (compare with literature values, e.g., 133–135°C for structurally similar compounds ) and chromatographic methods (HPLC or GC-MS) to detect impurities .

Advanced Research Questions

Q. How do electronic effects of the 3,4-dichlorobenzyl group influence the reactivity of this ether in cross-coupling reactions?

The electron-withdrawing chlorine substituents on the benzyl group reduce electron density at the ether oxygen, potentially hindering nucleophilic attack. This electronic environment may favor electrophilic aromatic substitution at the bromophenyl ring. notes that 3,4-dichlorobenzyl chloride exhibits higher reactivity in Grignard formations compared to other isomers, suggesting similar trends in the ether derivative .

Q. What strategies mitigate by-product formation (e.g., alcohols) during synthesis?

reports that competing hydrolysis of 3,4-dichlorobenzyl chloride to 3,4-dichlorobenzyl alcohol can occur under basic conditions. To suppress this:

Q. How can computational models predict the environmental persistence or toxicity of this compound?

Quantitative Structure-Activity Relationship (QSAR) models can estimate properties like logP (lipophilicity) and biodegradability. Density Functional Theory (DFT) calculations assess stability by evaluating bond dissociation energies, particularly for the C-O ether linkage. highlights similar approaches for piperidine derivatives with dichlorobenzyl groups .

Q. How do researchers resolve discrepancies in reported physicochemical data (e.g., melting points) across studies?

Contradictions may arise from polymorphic forms or impurities. Cross-validation using differential scanning calorimetry (DSC) and X-ray crystallography is recommended. For example, reports a melting point of 133–135°C for a structurally related compound, suggesting comparable thermal behavior. Reproducibility requires strict adherence to purification protocols .

Q. What challenges arise in regioselective functionalization of this ether, and how are they addressed?

The bromophenyl ring is more reactive toward Suzuki-Miyaura coupling than the dichlorobenzyl group due to steric hindrance. Directed ortho-metalation (DoM) strategies using lithium amides can enhance selectivity. demonstrates chemoselective deprotection of silyl ethers under oxidative conditions, which could inform analogous functionalization approaches .

Methodological Notes

- Synthesis Optimization : Refer to for reaction time and temperature guidelines (e.g., reflux at 80°C for 1–2 hours).

- Analytical Cross-Check : Combine NMR, MS, and elemental analysis to confirm structure, as in for bis(4-bromophenyl) ether .

- Data Interpretation : Contrast findings with peer-reviewed studies (e.g., ) over commercial catalogs to ensure reliability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.